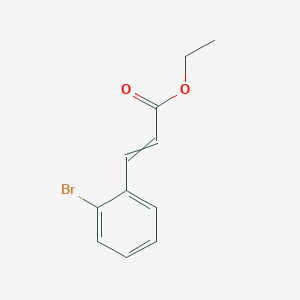
Ethyl 3-(2-bromophenyl)prop-2-enoate
描述
Ethyl 3-(2-bromophenyl)prop-2-enoate (CAS: 99134-25-5) is an α,β-unsaturated ester with the molecular formula C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol . Its systematic IUPAC name is ethyl (2E)-3-(2-bromophenyl)acrylate, and it is commonly referred to as 2-bromocinnamic acid ethyl ester. The compound features a bromine substituent at the ortho position of the phenyl ring, conjugated to an acrylate ester group. This structural motif confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in Heck reactions and as a precursor for bioactive molecules .
属性
分子式 |
C11H11BrO2 |
|---|---|
分子量 |
255.11 g/mol |
IUPAC 名称 |
ethyl 3-(2-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
InChI 键 |
OVVAHDSHDPZGMY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1=CC=CC=C1Br |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-bromophenyl)prop-2-enoate can be synthesized through various methods. One common approach involves the bromination of ethyl cinnamate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position.
Industrial Production Methods
In an industrial setting, the production of ethyl o-bromocinnamate may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
Ethyl 3-(2-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form ethyl cinnamate by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of ethyl cinnamate derivatives with different functional groups.
Reduction: Ethyl cinnamate.
Oxidation: Corresponding carboxylic acids.
科学研究应用
Ethyl 3-(2-bromophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of ethyl o-bromocinnamate involves its interaction with molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its ester group can undergo hydrolysis to release cinnamic acid, which may exhibit biological activities.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The bromine atom in ethyl 3-(2-bromophenyl)prop-2-enoate distinguishes it from other α,β-unsaturated esters. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Electronic Effects: The bromine substituent in this compound is electron-withdrawing, enhancing electrophilicity at the β-carbon, which facilitates nucleophilic additions (e.g., Michael additions) . Methoxy and hydroxy groups (as in ethyl caffeate) are electron-donating, reducing reactivity but improving solubility and hydrogen-bonding capacity .
Biological Activity: Ethyl caffeate exhibits antioxidant activity due to its catechol moiety, whereas the brominated analog lacks this functionality .
Propargyloxy-substituted analogs (e.g., compound 8b in ) are used in Overman rearrangements to synthesize functionalized chromenes.
Crystallographic and Supramolecular Comparisons
- This compound: No crystallographic data is available in the evidence, but bromine's steric bulk likely influences packing efficiency.
- Ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate (EHD): Forms hydrogen-bonded dimers via hydroxyl and ester carbonyl groups, as shown in single-crystal X-ray studies .
- Ethyl caffeate : Predicted to form extensive hydrogen-bonding networks due to its dihydroxy groups, though crystallographic confirmation is absent in the evidence .
Industrial and Environmental Relevance
- This compound: Limited commercial suppliers (8 suppliers listed in ) suggest niche industrial use, likely in pharmaceutical intermediates.
- UV Filters: Analogs like 3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) are detected in environmental samples (e.g., dolphin blubber), highlighting bioaccumulation risks absent in brominated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


